

Phenethyl formate as a volatile organic compound in floral scents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenethyl formate*

Cat. No.: B089394

[Get Quote](#)

Phenethyl Formate: A Key Volatile in Floral Scents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl formate, a volatile organic compound (VOC), is a significant contributor to the complex scent profiles of numerous flowering plants. Its characteristic rosy, herbaceous, and slightly honey-like aroma plays a crucial role in mediating plant-pollinator interactions, thereby ensuring successful reproduction for many plant species. This technical guide provides a comprehensive overview of **phenethyl formate**'s role in floral scents, detailing its chemical properties, biosynthesis, and the analytical methods used for its detection and quantification. Furthermore, it explores its significance in chemical ecology and potential applications in various scientific and industrial fields.

Introduction

Floral scents are intricate mixtures of low molecular weight, volatile compounds that serve as essential chemical signals in the communication between plants and their environment. These scents are pivotal in attracting pollinators, repelling herbivores, and protecting against microbial pathogens. Among the myriad of VOCs, esters form a large and diverse group, often imparting fruity and floral notes to the overall fragrance. **Phenethyl formate** (2-phenylethyl formate), an

ester of phenethyl alcohol and formic acid, is a notable component of many floral bouquets, contributing a distinct and pleasant aroma.[\[1\]](#) Understanding the biosynthesis, emission, and ecological role of **phenethyl formate** is of great interest to researchers in fields ranging from plant biology and chemical ecology to the flavor and fragrance industries.

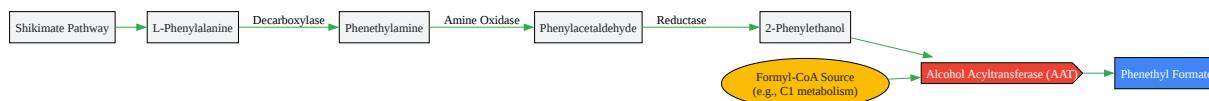
Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **phenethyl formate** is fundamental for its effective analysis and application.

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₀ O ₂	[2]
Molecular Weight	150.17 g/mol	[2]
CAS Number	104-62-1	[2]
Appearance	Colorless liquid	[2]
Odor Profile	Rosy, herbaceous, green, slightly honey-like	[1]
Boiling Point	226 °C	[3]
Vapor Pressure	0.051 mmHg at 25°C	[3]
Solubility	Slightly soluble in water; soluble in ethanol and other organic solvents.	[4]

Biosynthesis of Phenethyl Formate in Floral Tissues

The biosynthesis of **phenethyl formate** in plants is a multi-step process that originates from the shikimate pathway. The pathway involves the formation of the precursor, 2-phenylethanol, which is subsequently esterified to yield **phenethyl formate**.


Phenylalanine to 2-Phenylethanol

The biosynthesis of the alcohol moiety, 2-phenylethanol, begins with the aromatic amino acid L-phenylalanine. While the precise pathway can vary between plant species, a common route

involves the decarboxylation of phenylalanine to produce phenethylamine, which is then converted to phenylacetaldehyde. Finally, phenylacetaldehyde is reduced to 2-phenylethanol by a reductase enzyme.

Esterification to Phenethyl Formate

The final step in the biosynthesis of **phenethyl formate** is the esterification of 2-phenylethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).^[2] AATs facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In the case of **phenethyl formate**, an AAT would utilize 2-phenylethanol as the alcohol substrate and likely formyl-CoA as the acyl donor. While specific AATs responsible for the formation of formate esters in flowers are still under active investigation, the presence of other formate esters, such as geranyl formate in roses, suggests the existence of the necessary enzymatic machinery.^[5]

[Click to download full resolution via product page](#)

Figure 1: Proposed biosynthetic pathway of **phenethyl formate** in plants.

Quantitative Analysis of Phenethyl Formate in Floral Scents

The concentration of **phenethyl formate** in floral scents can vary significantly depending on the plant species, cultivar, diurnal rhythm, and environmental conditions. While comprehensive quantitative data across a wide range of species is still an active area of research, existing studies have identified its presence in several key ornamental and wild plants.

Plant Species	Cultivar/Variety	Concentration / Emission Rate	Reference(s)
Rosa chinensis	'Crimson Glory'	Present (qualitative)	[5]
Petunia x hybrida	'Mitchell Diploid'	Present (qualitative)	[6]
Nicotiana alata	-	Present (qualitative)	[7]
Nicotiana suaveolens	-	Present (qualitative)	[8]

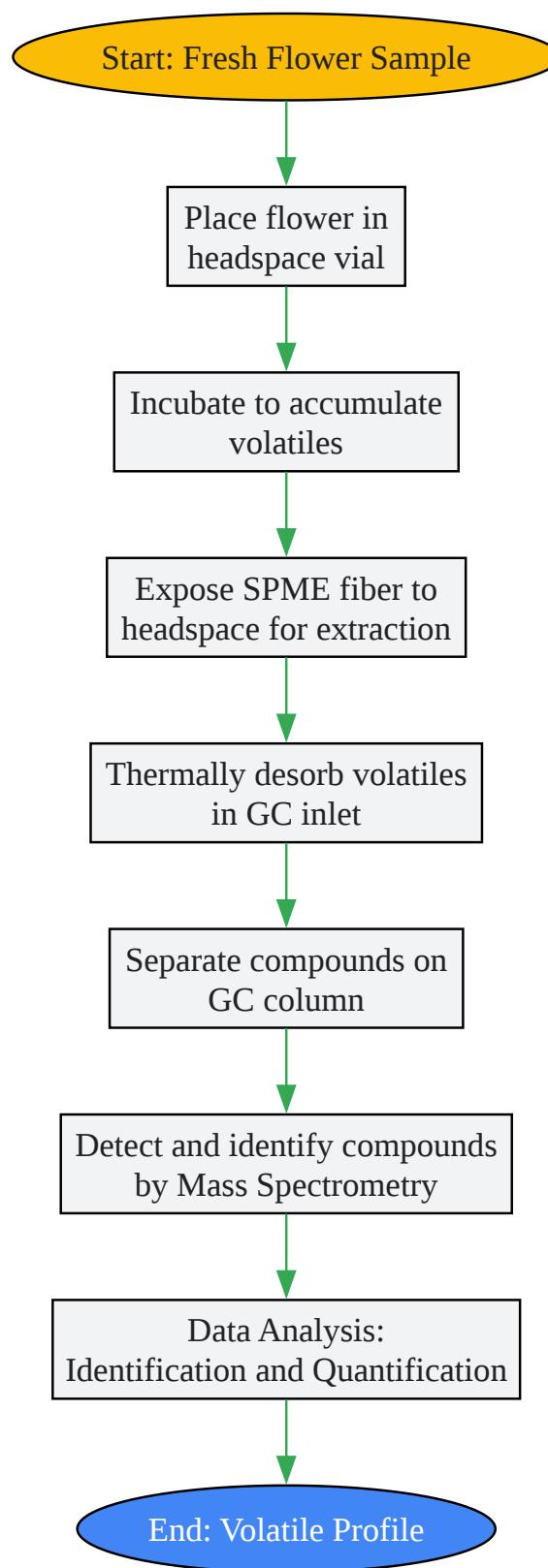
Note: Quantitative data for **phenethyl formate** is often reported as part of a larger volatile profile. Further research is needed to establish precise concentrations and emission rates for a broader range of plant species.

Experimental Protocols for Floral Volatile Analysis

The analysis of **phenethyl formate** and other floral volatiles typically involves headspace collection techniques followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for this purpose.

Detailed Protocol for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify **phenethyl formate** from floral headspace.

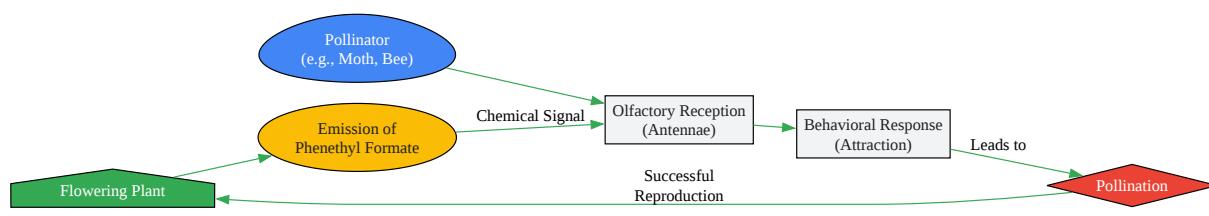

Materials:

- Intact, blooming flowers
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Solid-phase microextraction (SPME) holder and fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- **Phenethyl formate** standard for identification and quantification

- Internal standard (e.g., n-alkane series) for retention index calculation and quantification

Procedure:

- Sample Preparation: Carefully excise a single, fresh flower and place it into a 20 mL headspace vial. For quantitative analysis, record the fresh weight of the flower.
- Incubation: Seal the vial and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
- SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature.
- GC-MS Analysis:
 - Desorption: Immediately after extraction, insert the SPME fiber into the hot inlet of the GC for thermal desorption of the analytes (e.g., 250°C for 2 minutes).
 - Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) with a temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.
 - Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode (70 eV) and scan a mass range of m/z 40-450.
- Data Analysis:
 - Identification: Identify **phenethyl formate** by comparing its mass spectrum and retention time with that of an authentic standard. Calculate the retention index (RI) using an n-alkane series for further confirmation.
 - Quantification: Create a calibration curve using different concentrations of the **phenethyl formate** standard. Quantify the amount of **phenethyl formate** in the sample by comparing its peak area to the calibration curve, normalized to the internal standard and the fresh weight of the flower.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of floral volatiles.

Role in Plant-Pollinator Interactions

Floral scents are a primary means by which plants attract pollinators. The specific composition of a floral bouquet can be highly selective for certain pollinator species. While direct evidence specifically linking **phenethyl formate** to the attraction of a particular pollinator is an area of ongoing research, the presence of this compound in the scents of moth-pollinated flowers like *Nicotiana* and bee-pollinated flowers like roses suggests its potential role in a broad range of pollination syndromes.^{[5][7]} Electrophysiological studies, such as electroantennography (EAG), can be employed to determine if the antennae of specific pollinators are responsive to **phenethyl formate**. Subsequent behavioral assays can then confirm its role as an attractant.

[Click to download full resolution via product page](#)

Figure 3: Logical relationship of **phenethyl formate** in mediating plant-pollinator interactions.

Conclusion and Future Directions

Phenethyl formate is a significant, yet sometimes overlooked, component of floral scents. Its pleasant aroma contributes to the olfactory tapestry that guides pollinators to their floral rewards. This guide has provided an overview of its chemical properties, biosynthesis, analytical methodologies, and ecological relevance. Future research should focus on elucidating the specific alcohol acyltransferases responsible for its formation in different plant species and conducting detailed quantitative analyses across a wider range of flora. Furthermore, targeted electrophysiological and behavioral studies with various pollinators will be crucial to fully understand the ecological significance of **phenethyl formate** in plant reproductive success. Such knowledge will not only advance our fundamental understanding of

chemical ecology but also hold potential for applications in agriculture, conservation, and the development of novel fragrances and flavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phenethyl formate, 104-62-1 [thegoodsentscompany.com]
- 2. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenylpropanoid Scent Compounds in Petunia x hybrida Are Glycosylated and Accumulate in Vacuoles [frontiersin.org]
- 5. Characterization of volatiles in flowers from four Rosa chinensis cultivars by HS-SPME-GC × GC-QTOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered profile of floral volatiles and lignin content by down-regulation of Caffeoyl Shikimate Esterase in Petunia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amherst.edu [amherst.edu]
- 8. Phylogenetic fragrance patterns in Nicotiana sections Alatae and Suaveolentes [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenethyl formate as a volatile organic compound in floral scents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089394#phenethyl-formate-as-a-volatile-organic-compound-in-floral-scents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com